2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone
Overview
Description
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is a heterocyclic compound that features a tetrazole ring, a pyrrolidine ring, and an amino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amino-Substituted Phenyl Group:
Coupling Reactions: The final step involves coupling the tetrazole and amino-substituted phenyl group with the pyrrolidine ring through a suitable linker, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medically, this compound has potential applications as a pharmacophore in drug design. Its tetrazole ring is known to mimic carboxylate groups, which can be beneficial in the development of enzyme inhibitors or receptor antagonists.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize such groups. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-tetrazole: Similar in structure but lacks the pyrrolidine ring.
1-(4-Aminophenyl)-2-tetrazolyl-ethanone: Similar but without the pyrrolidine ring.
5-(4-Aminophenyl)-1H-tetrazole: Lacks the ethanone linker and pyrrolidine ring.
Uniqueness
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is unique due to the presence of both the tetrazole and pyrrolidine rings, which provide a combination of chemical properties not found in the similar compounds listed above
Biological Activity
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone (CAS No. 436092-94-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.
The molecular formula of the compound is , and it features a tetrazole ring, which is known for its diverse biological activities. The presence of the pyrrolidinyl group enhances its interaction with biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anticonvulsant Effects : Some derivatives related to this compound have demonstrated anticonvulsant activity, indicating potential applications in treating epilepsy and other seizure disorders.
- Antimicrobial Properties : The compound has shown promise as an antibacterial agent, particularly against resistant strains of bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Formation : Similar compounds have been reported to inhibit microtubule polymerization, which is crucial for cell division. This suggests that the compound may interfere with mitotic processes in cancer cells.
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptotic cell death in tumor cells, likely through the activation of caspases and other apoptotic pathways.
Case Study 1: Antitumor Activity
In a study involving human cancer cell lines (e.g., HeLa and A431), this compound was tested for its cytotoxic effects. The results demonstrated an IC50 value suggesting effective inhibition of cell growth at low concentrations. The compound induced G2/M phase arrest and increased sub-G1 populations indicative of apoptosis.
Case Study 2: Anticonvulsant Evaluation
A series of derivatives based on this compound were synthesized and evaluated for anticonvulsant properties using animal models. The results showed significant reduction in seizure frequency compared to control groups, highlighting the therapeutic potential in seizure disorders.
Case Study 3: Antimicrobial Testing
The antimicrobial efficacy was assessed against various bacterial strains, including MRSA and MSSA. The compound exhibited lower MIC values compared to standard antibiotics, suggesting a strong antibacterial effect.
Data Summary
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGUEYCDLJEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360628 | |
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-94-3 | |
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436092-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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